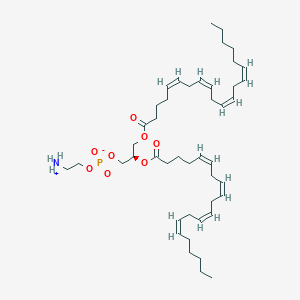
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine is a phospholipid phosphatidylethanolamine. It is unique among phosphatidylethanolamines as it does not significantly affect protein phosphatase PP2A activity and does not inhibit insulin-stimulated GLUT4 translocation . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine can be synthesized through esterification reactions involving arachidonic acid and glycerophosphoethanolamine. The reaction typically involves the use of chloroform as a solvent and requires careful control of reaction conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The compound is often produced in liquid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the double bonds in the arachidonic acid chains.
Substitution: Substitution reactions can occur at the phosphate group or the ethanolamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with modified functional groups .
Scientific Research Applications
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the production of artificial membranes and liposomes for various applications.
Mechanism of Action
The mechanism of action of 1,2-Diarachidonoyl-glycero-3-phosphoethanolamine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It does not significantly affect protein phosphatase PP2A activity and does not inhibit insulin-stimulated GLUT4 translocation, making it unique among phosphatidylethanolamines . The molecular targets and pathways involved include interactions with membrane proteins and modulation of lipid signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-glycero-3-phosphoethanolamine: A phospholipid with palmitic acid chains.
1,2-Dioleoyl-glycero-3-phosphoethanolamine: A phospholipid with oleic acid chains.
1,2-Diarachidonoyl-glycero-3-phosphate: A phospholipid with a phosphate group instead of ethanolamine
Uniqueness
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition (arachidonic acid) and its lack of significant effect on protein phosphatase PP2A activity. This makes it a valuable tool in research focused on lipid signaling and membrane dynamics .
Properties
Molecular Formula |
C45H74NO8P |
|---|---|
Molecular Weight |
788.0 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C45H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,43H,3-10,15-16,21-22,27-28,33-42,46H2,1-2H3,(H,49,50)/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-/t43-/m1/s1 |
InChI Key |
JTERLNYVBOZRHI-PPBJBQABSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















